(R)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. The presence of trifluoromethyl and o-tolyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric transfer hydrogenation using chiral catalysts. For instance, the reduction of 2,2,2-trifluoro-1-(O-tolyl)ethanone can be achieved using a chiral ruthenium catalyst in the presence of a hydrogen donor such as isopropanol .
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines or alcohols.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The o-tolyl group contributes to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
®-1-(o-Tolyl)ethanamine hydrochloride: Similar structure but lacks the trifluoromethyl group.
o-Tolyl benzonitrile: Contains the o-tolyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride is unique due to the presence of both trifluoromethyl and o-tolyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the o-tolyl group contributes to its binding affinity and selectivity.
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPCTLVNAZQVOX-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.